molecular formula C12H18O5 B3028674 Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate CAS No. 26593-41-9

Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate

Cat. No.: B3028674
CAS No.: 26593-41-9
M. Wt: 242.27
InChI Key: GSVZVHAUSWYWOS-UHFFFAOYSA-N
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Description

Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate is a chemical compound with the molecular formula C12H18O5 and a molecular weight of 242.27 g/mol . It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring with an oxygen atom as the spiro center. This compound is used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate typically involves the reaction of diethyl malonate with an appropriate spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and an appropriate solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard workup procedures, including extraction and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides or ethers.

Scientific Research Applications

Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-oxaspiro[3.3]heptane-5,5-dicarboxylate
  • Diethyl 2-oxaspiro[3.3]heptane-7,7-dicarboxylate
  • Diethyl 2-oxaspiro[3.3]heptane-4,4-dicarboxylate

Uniqueness

Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new drugs .

Properties

IUPAC Name

diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c1-3-16-9(13)12(10(14)17-4-2)5-11(6-12)7-15-8-11/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVZVHAUSWYWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)COC2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680534
Record name Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26593-41-9
Record name Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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